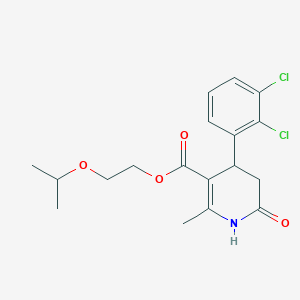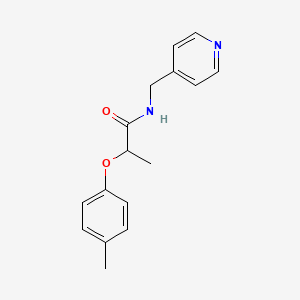![molecular formula C19H25N3O2 B5586754 (3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)
(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including cyclocondensation, flash vacuum pyrolysis, and reactions with hydrazine derivatives. For instance, the pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles forms pyrazolo[1,5-a]pyridin-5-ols, a process that may share mechanistic similarities with the synthesis of the target compound (Brown et al., 1994). Furthermore, diastereoselective synthesis methods have been developed for structurally complex pyrazole derivatives, indicating the potential routes for synthesizing our target molecule (Uršič et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule has been elucidated using various spectroscopic techniques and theoretical calculations, including X-ray crystallography and density functional theory (DFT). These studies confirm the complex nature of the molecular framework and the importance of stereochemistry in determining the compound's properties (Özdemir et al., 2015).
Chemical Reactions and Properties
The target compound's reactivity can be inferred from related research on pyrazole and pyridine derivatives. These compounds undergo a variety of chemical reactions, including nucleophilic addition, cyclocondensation, and rearrangements, leading to the formation of novel heterocyclic systems. Such reactions are crucial for modifying the chemical structure and tailoring the compound's properties for specific applications (Flefel et al., 2018).
Physical Properties Analysis
The physical properties of compounds structurally related to our target molecule, such as solubility, melting point, and stability, can be assessed through experimental measurements and computational predictions. These properties are influenced by the molecular structure and are essential for determining the compound's applicability in various fields (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilic and nucleophilic sites, and potential for forming derivatives, are central to understanding the compound's behavior in chemical reactions. Studies on related compounds highlight the versatility and wide range of reactions these molecules can undergo, underscoring the importance of detailed chemical property analysis (Stanovnik et al., 2002).
Eigenschaften
IUPAC Name |
[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-10-21(12-19(13,4)24)18(23)17-7-5-6-16(9-17)11-22-15(3)8-14(2)20-22/h5-9,13,24H,10-12H2,1-4H3/t13-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGGDPDQZPBTLD-YJYMSZOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CC=CC(=C2)CN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC=CC(=C2)CN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5586671.png)
![methyl 3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B5586672.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5586690.png)


![3-{2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5586707.png)
![2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)

![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide](/img/structure/B5586761.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)